molecular formula C18H20ClN3O6S B11019274 4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-nitrobenzamide

4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-nitrobenzamide

Cat. No.: B11019274
M. Wt: 441.9 g/mol
InChI Key: XDMLNSCEANNXNH-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-nitrobenzamide is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a chloro group, a diethylsulfamoyl group, a methoxy group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of a suitable benzamide precursor, followed by chlorination and sulfonation reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and yield. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H20ClN3O6S

Molecular Weight

441.9 g/mol

IUPAC Name

4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-nitrobenzamide

InChI

InChI=1S/C18H20ClN3O6S/c1-4-21(5-2)29(26,27)13-7-9-17(28-3)15(11-13)20-18(23)12-6-8-14(19)16(10-12)22(24)25/h6-11H,4-5H2,1-3H3,(H,20,23)

InChI Key

XDMLNSCEANNXNH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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